molecular formula C12H14O3 B11897180 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetic acid

2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetic acid

Cat. No.: B11897180
M. Wt: 206.24 g/mol
InChI Key: SAZUOSNMWGVABO-UHFFFAOYSA-N
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Description

2-(7-Methoxy-2,3-dihydro-1H-inden-4-yl)acetic acid is an organic compound with the molecular formula C12H14O3 It is a derivative of indene, a bicyclic hydrocarbon, and features a methoxy group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-methoxy-2,3-dihydro-1H-indene.

    Functional Group Introduction: The indene derivative is then subjected to a series of reactions to introduce the acetic acid moiety.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(7-Methoxy-2,3-dihydro-1H-inden-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(7-Methoxy-2,3-dihydro-1H-inden-4-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetic acid involves its interaction with specific molecular targets. The methoxy group and acetic acid moiety can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(7-Methyl-2,3-dihydro-1H-inden-4-yl)acetic acid
  • 2-(7-Hydroxy-2,3-dihydro-1H-inden-4-yl)acetic acid

Uniqueness

2-(7-Methoxy-2,3-dihydro-1H-inden-4-yl)acetic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This differentiates it from similar compounds that may have different substituents, such as methyl or hydroxy groups .

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetic acid

InChI

InChI=1S/C12H14O3/c1-15-11-6-5-8(7-12(13)14)9-3-2-4-10(9)11/h5-6H,2-4,7H2,1H3,(H,13,14)

InChI Key

SAZUOSNMWGVABO-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CCCC2=C(C=C1)CC(=O)O

Origin of Product

United States

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